molecular formula C15H18F3NO5 B15122998 N-Boc-3-trifluoromethoxy-DL-phenylalanine

N-Boc-3-trifluoromethoxy-DL-phenylalanine

Cat. No.: B15122998
M. Wt: 349.30 g/mol
InChI Key: RMRFZVYLKTUKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-3-trifluoromethoxy-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of a trifluoromethoxy group attached to the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is used primarily in research settings, particularly in the fields of medicinal chemistry and peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-trifluoromethoxy-DL-phenylalanine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-trifluoromethoxy-DL-phenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-3-trifluoromethoxy-DL-phenylalanine has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.

    Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and peptidomimetics.

    Biological Studies: It is used in studies investigating the structure-activity relationships of amino acid derivatives.

    Industrial Applications: The compound is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-Boc-3-trifluoromethoxy-DL-phenylalanine is primarily related to its role as a building block in peptide synthesis. The trifluoromethoxy group can influence the electronic properties of the phenyl ring, affecting the compound’s reactivity and interactions with biological targets. The Boc protecting group ensures that the amino group remains protected during synthetic transformations, allowing for selective reactions at other sites .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-3-methoxy-DL-phenylalanine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-Boc-3-chloro-DL-phenylalanine: Contains a chloro group instead of a trifluoromethoxy group.

    N-Boc-3-fluoro-DL-phenylalanine: Contains a fluoro group instead of a trifluoromethoxy group

Uniqueness

N-Boc-3-trifluoromethoxy-DL-phenylalanine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of pharmaceuticals and peptides with specific biological activities .

Properties

Molecular Formula

C15H18F3NO5

Molecular Weight

349.30 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)23-15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

RMRFZVYLKTUKNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.